3,6-dimethyl-4-(pentafluoroethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3,6-DIMETHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as methyl, pentafluoroethyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 3,6-DIMETHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Fusing the pyrazole and pyridine rings: This step often involves cyclization reactions, where the pyrazole ring is fused with a pyridine precursor.
Introduction of substituents: The methyl, pentafluoroethyl, and phenyl groups are introduced through various substitution reactions, often using reagents such as methyl iodide, pentafluoroethyl iodide, and phenylboronic acid in the presence of catalysts like palladium.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3,6-DIMETHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted pyrazolopyridine derivatives.
Scientific Research Applications
3,6-DIMETHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals.
Medicine: Due to its potential biological activities, the compound is investigated for its therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
3,6-DIMETHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE can be compared with other similar compounds, such as:
3,6-DIMETHYL-4-(1,1,2,2,2-TRIFLUOROETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE: This compound has a trifluoroethyl group instead of a pentafluoroethyl group, which may result in different chemical and biological properties.
3,6-DIMETHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE: This compound has a methylphenyl group instead of a phenyl group, which can affect its reactivity and biological activity.
Properties
Molecular Formula |
C16H12F5N3 |
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Molecular Weight |
341.28 g/mol |
IUPAC Name |
3,6-dimethyl-4-(1,1,2,2,2-pentafluoroethyl)-1-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H12F5N3/c1-9-8-12(15(17,18)16(19,20)21)13-10(2)23-24(14(13)22-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
GXKTZWVCMBYHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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